3-Phenyl-1-propylzinc bromide

Vue d'ensemble

Description

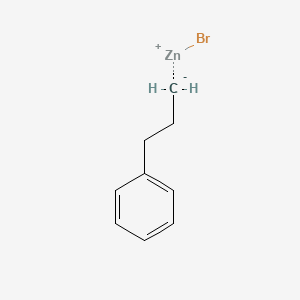

3-Phenyl-1-propylzinc bromide: is an organozinc compound with the chemical formula C9H11BrZn . It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and toluene . This compound is known for its nucleophilic properties, making it a valuable reagent in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenyl-1-propylzinc bromide is typically prepared by reacting zinc bromide with 3-phenylpropyl halide in a dry organic solvent, usually at low temperatures . The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture and decomposing .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is often packaged under argon in resealable bottles to maintain its stability .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

3-Phenyl-1-propylzinc bromide participates in Negishi coupling , a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds. This reaction typically involves aryl halides or triflates as coupling partners:

Key Examples:

This reagent enables the synthesis of pharmaceutically relevant intermediates, such as those used in antidepressant development .

Transmetalation Reactions

The compound undergoes transmetalation with other organometallic species (e.g., organoboron or organomagnesium reagents) to form new nucleophilic intermediates. This property is exploited in multi-step synthetic pathways:

Reaction Characteristics:

-

Solvent : Tetrahydrofuran (THF) is preferred due to the reagent's solubility .

-

Temperature : Typically conducted at 0–25°C to control reactivity .

Reactivity with Electrophiles

This compound reacts with carbonyl compounds and alkyl halides in nucleophilic additions or substitutions:

Example Reaction with Ketones:

Handling and Stability

Applications De Recherche Scientifique

3-Phenyl-1-propylzinc bromide is widely used in scientific research due to its versatility as a nucleophilic reagent . Some of its applications include:

Organic Synthesis: Used to synthesize complex organic molecules through nucleophilic substitution and addition reactions.

Catalysis: Acts as a catalyst in various organic reactions, including the reduction of oxamides.

Material Science: Utilized in the preparation of advanced materials and polymers.

Mécanisme D'action

The mechanism of action of 3-Phenyl-1-propylzinc bromide involves its nucleophilic attack on electrophilic centers in organic molecules . The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. This enables the compound to participate in various organic transformations, including the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

- 3-Phenylpropylmagnesium bromide

- 3-Phenylpropyl lithium

- 3-Phenylpropyl sodium

Comparison: Compared to similar organometallic compounds, 3-Phenyl-1-propylzinc bromide is unique due to its relatively mild reactivity and stability under dry conditions . While compounds like 3-Phenylpropylmagnesium bromide and 3-Phenylpropyl lithium are highly reactive and require stringent handling conditions, this compound offers a balance between reactivity and stability, making it a preferred choice in many synthetic applications .

Activité Biologique

3-Phenyl-1-propylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound can be synthesized through the reaction of phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The compound is characterized by its ability to participate in various coupling reactions, making it a versatile reagent in organic synthesis.

Properties:

- Chemical Formula: CHBrZn

- Molecular Weight: 290.6 g/mol

- Solubility: Soluble in THF and other organic solvents

The biological activity of this compound is primarily attributed to its role as a nucleophile in various chemical reactions, including carbon-carbon bond formation. This property allows it to serve as a building block for more complex biologically active compounds.

-

Antiviral Activity :

Research has shown that derivatives of related compounds exhibit antiviral properties against various viruses, including HIV-1 and herpes simplex virus (HSV-1). For instance, studies on similar alkyl derivatives demonstrated moderate protection against coxsackievirus B2 (CVB-2) and HSV-1, indicating potential antiviral applications for this compound derivatives . -

Antibacterial and Antifungal Activity :

In vitro evaluations have indicated that some derivatives possess antibacterial and antifungal properties. Compounds derived from similar structures have been tested against Gram-positive and Gram-negative bacteria, as well as fungi, showing varying degrees of effectiveness .

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of several derivatives related to this compound. The results indicated that certain compounds exhibited significant antiviral activity with EC values ranging from 31 µM to >100 µM against HSV-1 and CVB-2. Notably, the fluorophenyl derivative showed an EC of 92 µM against HSV-1, suggesting that modifications to the phenyl group can enhance antiviral properties .

Case Study 2: Antibacterial Evaluation

Another investigation assessed the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results highlighted that certain compounds displayed notable antibacterial effects with minimum inhibitory concentrations (MICs) below 100 µg/mL for selected strains .

Table 1: Antiviral Activity of Derivatives

| Compound | Virus Type | EC (µM) |

|---|---|---|

| 3f | CVB-2 | 96 |

| 3g | HSV-1 | 92 |

| NM 176 | Reference | 23 |

| M 5255 | Reference | 1.8 |

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 3a | Staphylococcus aureus | <100 |

| 3b | Pseudomonas aeruginosa | <100 |

Propriétés

IUPAC Name |

bromozinc(1+);propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1-2,6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDLRSRUPYQIGX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.